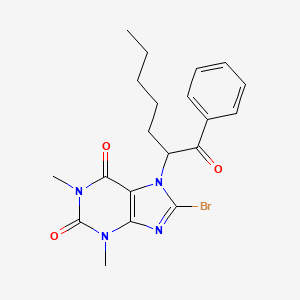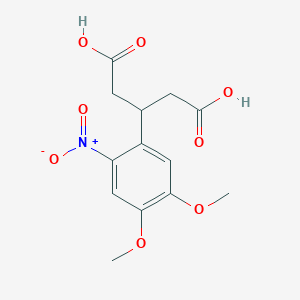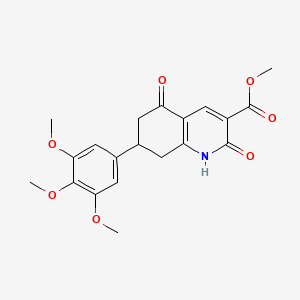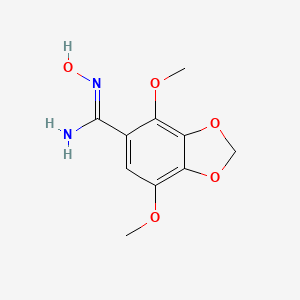
8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylheptan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-BROMO-1,3-DIMETHYL-7-(1-OXO-1-PHENYLHEPTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its bromine substitution and a phenylheptanone side chain, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-1,3-DIMETHYL-7-(1-OXO-1-PHENYLHEPTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the purine ring.
Alkylation: Addition of the 1-oxo-1-phenylheptan-2-yl group.
Methylation: Introduction of methyl groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylheptanone side chain.
Reduction: Reduction reactions could target the carbonyl group in the side chain.
Substitution: The bromine atom may be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine
Pharmacological Research: Explored for potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-BROMO-1,3-DIMETHYL-7-(1-OXO-1-PHENYLHEPTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.
Uniqueness
The unique structural features of 8-BROMO-1,3-DIMETHYL-7-(1-OXO-1-PHENYLHEPTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE, such as the bromine substitution and the phenylheptanone side chain, may confer distinct chemical and biological properties compared to other purine derivatives.
属性
分子式 |
C20H23BrN4O3 |
|---|---|
分子量 |
447.3 g/mol |
IUPAC 名称 |
8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylheptan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H23BrN4O3/c1-4-5-7-12-14(16(26)13-10-8-6-9-11-13)25-15-17(22-19(25)21)23(2)20(28)24(3)18(15)27/h6,8-11,14H,4-5,7,12H2,1-3H3 |
InChI 键 |
PPFIBZHJYSTYTA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-2-hydroxy-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11468628.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide](/img/structure/B11468635.png)
![5-[[[2,3-Dihydro-1,1-dimethyl-3-(1-methylethyl)-1H-inden-5-yl]oxy]methyl]-2,1,3-benzothiadiazole](/img/structure/B11468642.png)

![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide](/img/structure/B11468651.png)

![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B11468665.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B11468668.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide](/img/structure/B11468680.png)
![methyl (4-methoxy-3-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}phenoxy)acetate](/img/structure/B11468683.png)
![3-cyclohexyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11468688.png)
![9,14-dimethyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11468695.png)
![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468705.png)
